3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, an oxadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting with the preparation of the individual building blocks. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The piperidine moiety can be introduced via nucleophilic substitution reactions. The final coupling of these fragments often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler compound with a trifluoromethyl group attached to a pyridine ring.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group attached to a pyrazole ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl: Another compound with a trifluoromethyl group, but attached to a different heterocyclic ring.
Uniqueness
3-Methyl-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine is unique due to its combination of a pyridine ring, piperidine moiety, oxadiazole ring, and trifluoromethyl group. This combination of functional groups and heterocycles provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H19F3N4O2 |
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Molecular Weight |
356.34 g/mol |
IUPAC Name |
2-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-8-20-5-2-13(11)24-10-12-3-6-23(7-4-12)9-14-21-22-15(25-14)16(17,18)19/h2,5,8,12H,3-4,6-7,9-10H2,1H3 |
InChI Key |
CIAQVJMJRQPBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Origin of Product |
United States |
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